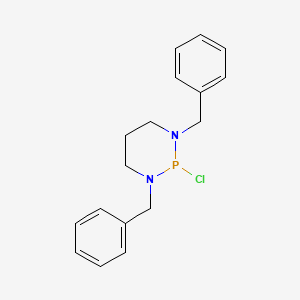
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane is an organophosphorus compound that features a diazaphosphinane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane can be synthesized through a multi-step process involving the reaction of benzylamine with phosphorus trichloride and subsequent cyclization. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Oxidation and Reduction: The phosphorus center can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Various substituted diazaphosphinanes.
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Applications De Recherche Scientifique
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane involves its ability to interact with various molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the nature of the substituents and the overall structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane: Unique due to its specific diazaphosphinane ring structure.
This compound Derivatives: Compounds with different substituents on the diazaphosphinane ring.
Other Diazaphosphinanes: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of benzyl groups and a chlorine atom on the diazaphosphinane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
97095-67-5 |
|---|---|
Formule moléculaire |
C17H20ClN2P |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
1,3-dibenzyl-2-chloro-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C17H20ClN2P/c18-21-19(14-16-8-3-1-4-9-16)12-7-13-20(21)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
Clé InChI |
QNPQNDOOPNLYOC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(P(N(C1)CC2=CC=CC=C2)Cl)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)

![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
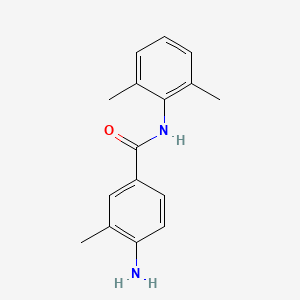

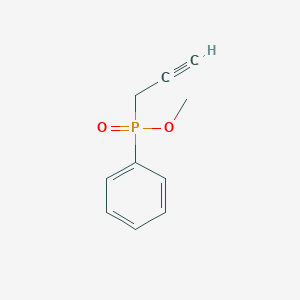
![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
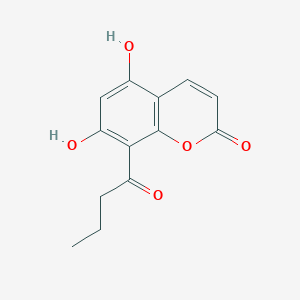
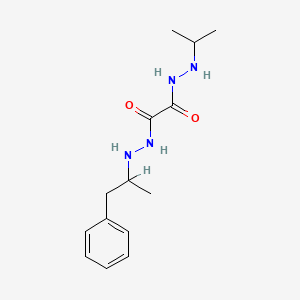
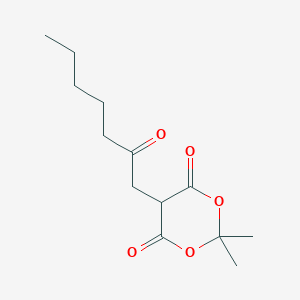
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)

